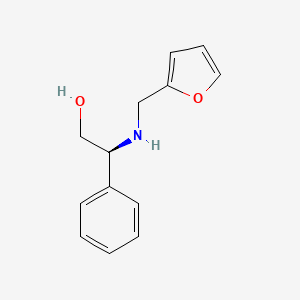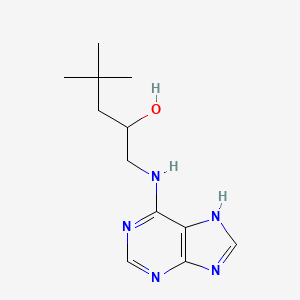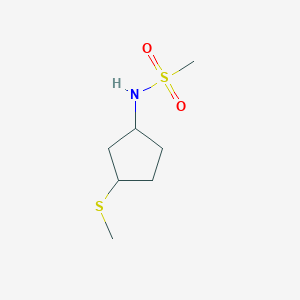![molecular formula C12H17BrN2O B6629065 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a chemical compound that belongs to the pyridine family. It is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is related to its selective agonist activity on the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine. This receptor is widely expressed in the central nervous system and is involved in various physiological processes, including learning and memory, attention, and synaptic plasticity. Activation of the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine by 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine leads to an increase in the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate, which are involved in cognitive function and mood regulation.
Biochemical and Physiological Effects:
3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine has been shown to have several biochemical and physiological effects in animal models and human clinical trials. These include an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine in lab experiments is its high selectivity and potency for the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, which allows for more specific and targeted studies of this receptor. Additionally, its ability to cross the blood-brain barrier makes it a useful tool for studying the effects of α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine activation in the brain. However, one of the limitations of using 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cognitive function and mood regulation. Finally, there is a need for the development of more efficient and effective synthesis methods for 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, which could lead to increased availability and affordability of this compound for research purposes.
In conclusion, 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a potent and selective agonist for the α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves an increase in the release of several neurotransmitters, leading to an improvement in cognitive function, memory, and attention, as well as a reduction in anxiety and depression-like behaviors. Despite its limitations, 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine is a useful tool for studying the effects of α7 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine activation in the brain, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of 3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine involves a multi-step process. The first step is the preparation of 3-bromo-5-chloropyridine, which is then reacted with 3-(methoxymethyl)piperidine in the presence of a palladium catalyst to obtain the desired product. The purity and yield of the final product can be improved by several purification techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. Additionally, it has been found to have neuroprotective effects and to enhance the survival of neurons in the brain.
Propiedades
IUPAC Name |
3-bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-16-9-10-3-2-4-15(8-10)12-5-11(13)6-14-7-12/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWYREPDCSDJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)propan-2-amine](/img/structure/B6628991.png)
![[4-[(1-Propan-2-ylpyrazol-3-yl)methylamino]oxan-4-yl]methanol](/img/structure/B6628992.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)


![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)


![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)
![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)
![4,4-Dimethyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-ylamino)pentan-2-ol](/img/structure/B6629073.png)